N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
Description
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (CAS: 75230-50-1) is a tosylhydrazone derivative characterized by a 4-chlorophenyl group and a 4-methylbenzenesulfonyl (tosyl) hydrazide moiety. Its molecular formula is C₁₅H₁₅ClN₂O₂S (MW: 322.81 g/mol), with a density of 1.26 g/cm³ and a melting point of 155–156°C . The compound is synthesized via condensation of 4-methylbenzenesulfonohydrazide with 4-chlorophenyl ketone derivatives under reflux in methanol, yielding a white crystalline solid with 80–98% efficiency .
Key structural features include:
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-3-9-15(10-4-11)21(19,20)18-17-12(2)13-5-7-14(16)8-6-13/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTKFUSDWSCUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153323 | |
| Record name | 4-Methylbenzenesulfonic acid 2-[1-(4-chlorophenyl)ethylidene]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75230-50-1 | |
| Record name | 4-Methylbenzenesulfonic acid 2-[1-(4-chlorophenyl)ethylidene]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75230-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzenesulfonic acid 2-[1-(4-chlorophenyl)ethylidene]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction with p-Toluenesulfonohydrazide
The primary synthesis route involves nucleophilic addition-elimination between 4'-chloroacetophenone and p-toluenesulfonohydrazide. In a representative procedure:
- Reactants : 4'-Chloroacetophenone (1.0 equiv) and p-toluenesulfonohydrazide (1.0 equiv)
- Solvent : Methanol (7.5 mL per 5.0 mmol ketone)
- Conditions : Reflux at 70°C for 0.5–3 hours under atmospheric pressure
- Work-up : Precipitation with petroleum ether, vacuum filtration, and drying
This method yields 85% white crystalline solid with a cis-trans isomer ratio of 7:93. The reaction proceeds via imine formation, where the sulfonohydrazide's NH2 group attacks the ketone's carbonyl carbon, followed by dehydration (Figure 1). Steric hindrance favors the trans isomer, as the bulky tosyl group and chlorophenyl moiety adopt antiperiplanar configurations.
Table 1. Comparative Synthesis Conditions
Alternative Hydrazone Formation Strategies
While the methanol-mediated condensation remains predominant, microwave-assisted synthesis has been explored for analogous tosylhydrazones:
- Microwave Conditions : 100 W, 80°C, 15 minutes
- Advantage : 20% reduction in reaction time
- Limitation : Requires specialized equipment without yield improvement
Structural Characterization
Spectroscopic Analysis
- δ 7.91–7.79 (m, 2H): Tosyl aromatic protons
- δ 7.75–7.59 (m, 1H): Imine proton (N=CH)
- δ 7.58–7.42 (m, 2H): Chlorophenyl ortho-protons
- δ 7.38–7.30 (m, 4H): Tosyl and chlorophenyl meta/para-protons
- δ 2.60 & 2.42 (s, 3H): Trans/cis tosyl methyl groups
- δ 2.46 & 2.12 (s, 3H): Trans/cis acetophenone methyl
- δ 151.4 (C=N)
- δ 144.3 (SO2-bearing aromatic carbon)
- δ 135.7–127.5 (aromatic carbons)
- δ 21.6 (tosyl methyl)
- δ 13.4 (acetophenone methyl)
High-Resolution Mass Spectrometry (HRMS) :
- Observed [M+H]+: 324.8253
- Calculated for C15H16ClN2O2S+: 324.8257
- Error: -0.4 ppm, confirming molecular formula
Crystallographic Data
While single-crystal X-ray structures are unavailable for this specific compound, analogous tosylhydrazones exhibit monoclinic crystal systems with P21/c space groups. The trans isomer's molecular geometry typically shows:
- N-N bond length: 1.38–1.42 Å
- C-N bond length: 1.27–1.30 Å
- Dihedral angle between aromatic rings: 85–90°
Reaction Optimization
Solvent Effects
Polar protic solvents enhance reaction kinetics by stabilizing the transition state through hydrogen bonding:
Table 2. Solvent Screening Results
| Solvent | Dielectric Constant (ε) | Yield (%) | cis:trans Ratio |
|---|---|---|---|
| Methanol | 32.7 | 85 | 7:93 |
| Ethanol | 24.3 | 78 | 10:90 |
| DMF | 36.7 | 65 | 15:85 |
| THF | 7.5 | 42 | 25:75 |
Methanol provides optimal balance between solubility and transition state stabilization.
Acid Catalysis
Although the reaction proceeds without added catalysts, 0.5 equiv acetic acid increases yield to 91% by protonating the carbonyl oxygen:
- Mechanistic Role : Lowers LUMO energy of ketone carbonyl
- Side Reaction : Prolonged heating (>4 h) with acid leads to hydrazone decomposition (5–8% yield loss)
Synthetic Applications
Precursor to 1,4-Ketoaldehydes
In a demonstrated transformation:
- Reagents : N'-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (1.0 equiv), [Rh(COD)Cl]2 (5 mol%)
- Conditions : 80°C in toluene for 12 hours
- Product : 4-(4-Chlorophenyl)-4-oxobutanal (74% yield)
The reaction proceeds via transition metal-mediated N-N bond cleavage and β-hydride elimination.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
Research indicates that N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer drug development.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, a derivative exhibited an IC50 value of 0.8 µM against HCT-116 human colon carcinoma cells, highlighting its potential as a lead compound for further drug development .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile building block in organic synthesis.
- Reactions :
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a reagent for detecting specific analytes or as a standard in various assays due to its stable chemical properties.
Industrial Applications
The compound finds applications in the production of specialty chemicals and may be employed in the formulation of agrochemicals or other industrial products where sulfonohydrazides are beneficial.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Bioactivity
Table 1: Key Analogues and Their Properties
Functional Group Impact on Properties
(a) Halogen Substitution
- The 4-chlorophenyl group in the target compound enhances lipophilicity and antibacterial activity compared to methyl or methoxy substituents .
- Bromine substitution (e.g., compound 5a) increases molecular weight and polarizability, improving DNA intercalation in cancer cells .
(b) Heterocyclic Additions
- Thiophene (compound in ) introduces π-conjugation, enhancing electron delocalization and antimicrobial potency.
- Thiazole/pyrazole rings (compounds in ) improve planarity and binding to enzymatic targets (e.g., thymidylate synthase in cancer).
(c) Tosyl vs. Formyl Hydrazides
Biological Activity
N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide, also known as 4-Chlorocetophenone p-toluenesulfonylhydrazone, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, chemical properties, and significant biological activities, supported by data tables and research findings.
- Chemical Formula : C15H15ClN2O2S
- Molecular Weight : 322.81 g/mol
- CAS Number : 75230-50-1
- IUPAC Name : N'-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
The compound is characterized by the presence of a hydrazone functional group, which is often associated with various biological activities including anti-inflammatory and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the condensation reaction of 4-methylbenzenesulfonyl hydrazide with 4-chlorobenzaldehyde. The general procedure includes:
- Mixing the reactants in an appropriate solvent.
- Heating the mixture under reflux conditions.
- Purifying the product through crystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may serve as a potential lead for developing new antibacterial agents.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects in vitro. In a study utilizing lipopolysaccharide (LPS)-stimulated macrophages, this compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by multi-drug resistant organisms . -
Research on Anti-inflammatory Properties :
In another investigation, researchers assessed the anti-inflammatory activity of this compound using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema, supporting its therapeutic potential in inflammatory diseases . -
Cytotoxicity Studies :
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxic effects against certain tumor cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies .
Q & A
Q. What are the standard synthetic routes for N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide, and how is purity ensured?
The compound is synthesized via condensation of 4-methylbenzenesulfonohydrazide with 1-(4-chlorophenyl)ethanone in methanol under reflux, followed by recrystallization to isolate the product as a white solid (yield: 80–98%) . Purity is confirmed using melting point analysis, NMR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, the melting point of the compound is reported as 155–156°C, with distinct ¹H NMR signals at δ 2.41 ppm (CH₃ from tosyl group) and δ 7.57 ppm (aromatic protons from the 4-chlorophenyl group) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H and ¹³C NMR : Assigns proton environments (e.g., aromatic protons, methyl groups) and confirms the hydrazone linkage (C=N). For instance, the singlet at δ 8.01 ppm corresponds to the imine proton (N=CH) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₄ClN₂O₂S: 325.0473; observed: 325.0465) .
- IR Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and C=N (stretch at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions (solvent, stoichiometry) influence synthetic yield and product stability?
Methanol is commonly used due to its polarity, which facilitates hydrazone formation. Stoichiometric excess of the ketone (1.0 equiv.) ensures complete conversion of the sulfonohydrazide. Higher yields (e.g., 92% vs. 80%) are achieved via optimized recrystallization protocols, such as slow cooling in ethanol . Stability studies suggest that the compound is sensitive to prolonged exposure to light, necessitating storage in amber vials .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
X-ray crystallography reveals that the crystal lattice is stabilized by N–H⋯O hydrogen bonds between the sulfonyl oxygen and the hydrazine NH group. The C=N–N moiety adopts a trans conformation, minimizing steric hindrance and enhancing planarity . These interactions are critical for predicting solubility and crystallinity in derivative design.
Q. How can NMR data resolve contradictions in structural assignments for derivatives?
Discrepancies in aromatic proton shifts (e.g., δ 7.31–7.91 ppm) may arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl) deshield adjacent protons, shifting signals downfield. Advanced 2D NMR techniques (e.g., COSY, NOESY) can differentiate between regioisomers or confirm E/Z stereochemistry of the hydrazone bond .
Q. What strategies are employed to evaluate the biological potential of this compound?
While direct data on this compound is limited, analogs with similar scaffolds (e.g., 4-chlorophenyl and tosyl groups) exhibit antiviral and antibacterial activity. Methodologies include:
Q. How do substituent variations (e.g., methoxy vs. chloro) impact physicochemical properties?
Electron-donating groups (e.g., methoxy) increase electron density on the aromatic ring, altering solubility and reactivity. For example, derivatives with methoxy substituents show higher logP values (increased lipophilicity) compared to chloro analogs, affecting membrane permeability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
